molecular formula C30H23IN2O9 B3257349 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine CAS No. 2880-91-3

2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine

Cat. No. B3257349
CAS RN: 2880-91-3
M. Wt: 682.4 g/mol
InChI Key: WMICXMSIWHLUII-PMHJDTQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine, also known as TBIU, is a modified nucleoside that has gained attention in recent years due to its potential applications in scientific research. TBIU is a derivative of uridine, which is a nucleoside that is naturally found in RNA. TBIU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine binds selectively to RNA and has been shown to induce structural changes in RNA. 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine has been shown to bind to the minor groove of RNA and can potentially interfere with RNA-protein interactions. The exact mechanism of action of 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine is still being studied.
Biochemical and Physiological Effects:
2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine has been shown to have minimal toxicity in vitro and in vivo. 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine has been shown to have low cytotoxicity and does not significantly affect cell viability. 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine has also been shown to be stable in biological fluids and can be used for in vivo studies.

Advantages and Limitations for Lab Experiments

One advantage of 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine is its ability to selectively bind to RNA. This can be useful for studying RNA structure and function. 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine is also stable in biological fluids and has low toxicity, which makes it a good candidate for in vivo studies. However, 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine can be difficult to synthesize and purify, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine. One area of research involves the development of new methods for synthesizing and purifying 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine. Another area of research involves the use of 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine as a tool for studying RNA structure and function. 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine can potentially be used for RNA sequencing and RNA modification analysis. Additionally, 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine can potentially be modified to improve its selectivity and binding affinity for RNA.

Scientific Research Applications

2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine has been studied for its potential applications in scientific research. One area of research involves the use of 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine as a probe for RNA structure and function. 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine has been shown to selectively bind to RNA and can be used to study RNA folding and interactions with other molecules. 2'-O,3'-O,5'-O-Tribenzoyl-5-iodouridine has also been studied for its potential use in RNA sequencing and RNA modification analysis.

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38)/t22-,23-,24-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMICXMSIWHLUII-PMHJDTQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23IN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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